molecular formula C11H5BrN2O2 B12002754 [(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile

[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile

Cat. No.: B12002754
M. Wt: 277.07 g/mol
InChI Key: WMSFXZAGAUDPNV-UHFFFAOYSA-N
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Description

[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile is an organic compound characterized by its unique structure, which includes a brominated benzodioxole ring and a propanedinitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile typically involves the following steps:

    Bromination of 1,3-benzodioxole: The starting material, 1,3-benzodioxole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formylation: The brominated product is then subjected to formylation using a Vilsmeier-Haack reagent (formed from DMF and POCl3) to introduce the formyl group at the desired position.

    Knoevenagel Condensation: The formylated intermediate undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for bromination and formylation steps, and large-scale batch reactors for the Knoevenagel condensation. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The benzodioxole ring can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., NaOH, K2CO3).

    Reduction: Reducing agents (e.g., LiAlH4, H2/Pd-C), solvents (e.g., THF, ethanol).

    Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., acetone, water).

Major Products

    Substitution: Substituted benzodioxole derivatives.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Quinone derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, [(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile serves as a versatile intermediate for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific biological pathways. Research is ongoing to explore its efficacy and safety in various therapeutic areas.

Industry

In the materials science field, this compound is used in the synthesis of advanced materials, including polymers and organic electronic devices. Its ability to undergo various chemical modifications makes it suitable for creating materials with tailored properties.

Mechanism of Action

The mechanism by which [(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    [(6-Bromo-1,3-benzodioxol-5-yl)methanol]: Similar structure but with a hydroxyl group instead of the nitrile groups.

    [(6-Bromo-1,3-benzodioxol-5-yl)acetonitrile]: Similar structure but with a single nitrile group.

    [(6-Bromo-1,3-benzodioxol-5-yl)acetaldehyde]: Similar structure but with an aldehyde group.

Uniqueness

[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile is unique due to the presence of two nitrile groups, which confer distinct reactivity and potential for further chemical modifications. This makes it particularly valuable in synthetic chemistry and materials science, where such functionalities are often exploited for creating complex molecules and materials.

Properties

Molecular Formula

C11H5BrN2O2

Molecular Weight

277.07 g/mol

IUPAC Name

2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile

InChI

InChI=1S/C11H5BrN2O2/c12-9-3-11-10(15-6-16-11)2-8(9)1-7(4-13)5-14/h1-3H,6H2

InChI Key

WMSFXZAGAUDPNV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C#N)Br

Origin of Product

United States

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